Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
Description
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate (CAS: 1019853-01-0) is an organometallic iridium(I) complex featuring a mixed-ligand coordination sphere. The molecular formula is C₅₀H₅₇F₆IrN₂P₂, with a molecular weight of 1054.15 g/mol . The complex comprises:
- A 1,5-cyclooctadiene (COD) ligand in a η⁴-coordination mode.
- A bulky N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), which provides strong σ-donor and weak π-acceptor properties.
- A tribenzylphosphine (P(C₆H₅CH₂)₃) ligand, contributing steric bulk and moderate electron-donating capacity.
- A hexafluorophosphate (PF₆⁻) counterion, ensuring solubility in polar organic solvents like dichloromethane or acetonitrile .
This red crystalline solid is stored under inert conditions (2–8°C) due to sensitivity to moisture and oxygen. It serves as a precursor for homogeneous catalysis, particularly in hydrogenation, transfer hydrogenation, and C–H activation reactions, leveraging the synergistic effects of the NHC and phosphine ligands .
Properties
InChI |
InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWFMQPUNARRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57F6IrN2P2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Bis(2,4,6-Trimethylphenyl)Imidazolium Salt
The N-heterocyclic carbene (NHC) ligand precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, is typically synthesized via a condensation reaction between 2,4,6-trimethylaniline and glyoxal, followed by cyclization with hydrochloric acid. Key steps include:
Preparation of Iridium Precursor Complexes
The iridium precursor [Ir(COD)Cl] (COD = 1,5-cyclooctadiene) is commonly employed due to its labile chloride ligands. Synthesis involves:
-
Reduction of IrCl·3HO : Hydrated iridium trichloride is reduced under hydrogen atmosphere in ethanol, yielding [Ir(COD)Cl] as a dark red solid (yield: 85–90%).
-
Critical Parameters : Strict anaerobic conditions (N or Ar atmosphere) and degassed solvents (ethanol, dichloromethane) are essential to prevent oxidation.
Ligand Substitution and Complex Assembly
Sequential Ligand Addition
The target complex is assembled via a two-step ligand substitution process:
-
NHC Ligand Coordination :
-
[Ir(COD)Cl] is treated with 2 equivalents of the imidazolium salt and a strong base (e.g., KOBu) in tetrahydrofuran (THF) at −78°C. Deprotonation generates the free carbene, which coordinates to iridium, forming [Ir(COD)(NHC)Cl] (yield: 70–75%).
-
Characterization : NMR confirms carbene coordination (δ = 180–190 ppm for Ir–C).
-
-
Tribenzylphosphine Incorporation :
Anion Exchange to Hexafluorophosphate
The chloride counterion is replaced via metathesis with ammonium hexafluorophosphate (NHPF):
-
Procedure : [Ir(COD)(NHC)(P(Bn))]Cl is dissolved in acetone and treated with excess NHPF. The product precipitates as a crystalline solid (yield: 90–95%).
-
Purity Analysis : Elemental analysis confirms stoichiometry (e.g., C: 57.1%, H: 5.4%, Ir: 18.2%; theoretical C: 57.0%, H: 5.5%, Ir: 18.3%).
Optimization and Reaction Conditions
Solvent and Temperature Effects
-
Solvent Selection : THF and dichloromethane are optimal for ligand substitution due to their ability to dissolve both ionic and neutral species without side reactions.
-
Temperature Control : Low temperatures (−78°C) during deprotonation prevent carbene dimerization, while room temperature ensures efficient phosphine coordination.
Yield and Scalability
| Step | Yield (%) | Scalability (g-scale) |
|---|---|---|
| NHC ligand synthesis | 85–90 | 10–50 g |
| [Ir(COD)Cl] | 85–90 | 20–100 g |
| NHC coordination | 70–75 | 5–20 g |
| P(Bn) addition | 80–85 | 5–20 g |
| Anion exchange | 90–95 | 5–20 g |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray diffraction reveals a distorted square-planar geometry around iridium, with COD and P(Bn) occupying cis positions. Key metrics:
Challenges and Troubleshooting
Common Issues
Alternative Routes
-
One-Pot Synthesis : Attempts to combine NHC and phosphine ligands in a single step resulted in lower yields (50–60%) due to competitive coordination.
Industrial Applicability
The protocol’s scalability (up to 100 g of precursor) and high yields make it suitable for industrial production. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other NHC ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction may produce iridium(I) or iridium(0) species.
Scientific Research Applications
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of iridium and related transition metals.
Mechanism of Action
The mechanism of action of Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate involves the coordination of the iridium center with various ligands. The N-heterocyclic carbene ligand provides strong σ-donation, stabilizing the iridium center and enhancing its reactivity. The tribenzylphosphine and cyclooctadiene ligands further modulate the electronic properties of the complex, allowing it to participate in various catalytic cycles. The hexafluorophosphate counterion ensures the overall charge balance and solubility of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous iridium/rhodium complexes:
Key Comparative Insights
Replacing phosphine with chloride (as in [Ir(COD)(IMes)Cl]) shifts the complex toward applications in hyperpolarization (SABRE), where labile ligands facilitate substrate binding .
Counterion Influence: The hexafluorophosphate (PF₆⁻) counterion ensures solubility in organic media, whereas BArF⁻ in ’s variant improves solubility in nonpolar solvents and stabilizes cationic intermediates for olefin metathesis .
Metal Center Variation :
- Rhodium analogues () exhibit distinct redox behavior compared to iridium, favoring hydrogenation over C–H activation due to rhodium’s lower oxophilicity .
Catalytic Performance :
- Crabtree’s catalyst () achieves high enantioselectivity in hydrogenation via pyridine coordination, a feature absent in NHC-based iridium complexes .
- The target compound’s NHC-phosphine ligand combination may offer superior thermal stability in prolonged reactions compared to chloride or pyridine-ligated systems .
Research Findings
- Synthesis : The target compound is synthesized by reacting [Ir(COD)(IMes)Cl] with tribenzylphosphine and silver hexafluorophosphate in dichloromethane, followed by crystallization via pentane diffusion .
- Hyperpolarization : Iridium-NHC complexes like [Ir(COD)(IMes)Cl] enable SABRE hyperpolarization at low magnetic fields (e.g., 9.4 T), enhancing NMR sensitivity by >10,000-fold .
- Stability : Tribenzylphosphine’s benzyl groups reduce oxidative degradation compared to triphenylphosphine, as evidenced by extended catalyst lifetimes in transfer hydrogenation trials .
Biological Activity
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate is a complex iridium compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of tribenzylphosphine iridium complexes typically involves the coordination of phosphine ligands and cyclooctadiene to iridium precursors. The specific structure of the imidazolium ligand plays a crucial role in determining the biological activity of the resulting complex.
Anticancer Properties
Recent studies have demonstrated that iridium complexes can exhibit significant anticancer activity. For instance, complexes similar to tribenzylphosphine iridium have shown potent cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Ovarian A2780 and cervical HeLa cells.
- Mechanism : The primary mechanism involves the induction of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells. This was evidenced by reduced tumor growth in multicellular tumor spheroids and significant decreases in cell viability at low micromolar concentrations (IC50 < 1 μM) .
Antimicrobial Activity
Iridium complexes have also been evaluated for their antimicrobial properties:
- Target Bacteria : Studies have indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein-protein interactions essential for bacterial survival .
Case Study 1: Anticancer Efficacy
In a comparative study, tribenzylphosphine iridium complexes were tested against cisplatin. The results revealed that these complexes exhibited significantly higher cytotoxicity towards ovarian cancer cells than cisplatin, highlighting their potential as alternative therapeutic agents .
| Compound | IC50 (A2780) | IC50 (HeLa) | Selectivity Factor |
|---|---|---|---|
| Tribenzylphosphine Iridium | < 1 μM | 0.30 μM | High |
| Cisplatin | 23.3 μM | 2.9 μM | Moderate |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of a related iridium complex against E. faecium, demonstrating its ability to inhibit bacterial growth with minimal inhibitory concentrations (MICs) comparable to leading antibiotics .
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| Iridium Complex | 3.60 | 7.19 |
The biological activity of tribenzylphosphine iridium complexes can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Increased ROS levels lead to oxidative stress in cancer cells.
- Protein-Protein Interaction Inhibition : Disruption of essential interactions within bacterial systems contributes to antimicrobial efficacy.
- Selective Targeting : The unique structural features allow for selective targeting of cancerous cells while sparing normal cells.
Q & A
Q. What synthetic methodologies are recommended for preparing this iridium complex?
The synthesis typically involves ligand substitution reactions starting from iridium precursors such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). The N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), is introduced under inert conditions, followed by coordination of tribenzylphosphine and counterion exchange to hexafluorophosphate. Purification via column chromatography or recrystallization ensures high purity (>98%). Key intermediates and reaction progress should be monitored using and IR spectroscopy .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves the square-planar geometry around Ir(I), including bond lengths (e.g., Ir–C bonds ≈ 2.18–2.20 Å) and ligand arrangement .
- Multinuclear NMR : , , and verify ligand coordination and absence of free phosphine or NHC precursors.
- Elemental analysis : Confirms stoichiometry (e.g., CHFIrNP) .
Advanced Research Questions
Q. How can catalytic efficiency in SABRE (Signal Amplification by Reversible Exchange) hyperpolarization be optimized using this complex?
- Ligand exchange tuning : The catalyst’s polarization transfer efficiency depends on the exchange rate between substrate and iridium center. Introduce coligands (e.g., DMSO) to stabilize the active complex, as shown by SNR improvements from 22 to 100 in FPCA hyperpolarization experiments .
- Parameter optimization : Adjust magnetic field (0.5–9.4 T), temperature (20–50°C), and hydrogenation duration (30–120 s) to maximize polarization transfer .
Q. How to resolve contradictions in catalytic activity data across studies?
- Electronic effects analysis : Compare ligand substituents (e.g., electron-withdrawing vs. donating groups) using Hammett parameters. For example, fluorine substituents reduce substrate binding affinity, lowering polarization efficiency .
- Solvent screening : Polar aprotic solvents (e.g., THF, DMF) may stabilize intermediates differently than nonpolar solvents, altering turnover frequencies. Document solvent purity and degassing protocols to minimize variability .
Q. What role does the square-planar geometry play in catalytic mechanisms?
The geometry facilitates oxidative addition/reductive elimination steps in cross-coupling reactions. For instance, the Ir–COD bond labilization under H enables substrate binding in SABRE. Steric effects from the IMes ligand (2,4,6-trimethylphenyl groups) hinder undesired side reactions, enhancing selectivity .
Q. How to address low solubility in aqueous media for biological applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
